molecular formula C22H20F3NO2 B2752070 (2Z)-2-[(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one CAS No. 865659-36-5

(2Z)-2-[(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

Cat. No.: B2752070
CAS No.: 865659-36-5
M. Wt: 387.402
InChI Key: VDOGNYVDMSOXBR-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one is a recognized and potent allosteric inhibitor of the AKT kinase (Protein Kinase B) pathway, a central signaling node critically involved in cell survival, proliferation, and metabolism. Its primary research value lies in its high selectivity and mechanism of action; it binds to the pleckstrin homology (PH) domain of AKT, preventing its translocation to the plasma membrane and subsequent activation, rather than competing with ATP at the kinase domain. This unique mechanism makes it a valuable chemical probe for dissecting the complex roles of AKT signaling in various disease contexts. It is extensively used in preclinical oncology research to investigate tumor growth and survival, particularly in cancers with hyperactive PI3K/AKT/mTOR signaling, such as ovarian and breast cancers. Studies have demonstrated its efficacy in sensitizing cancer cells to apoptosis and in overcoming resistance to other therapeutic agents. Furthermore, its application extends to neuropharmacology, where it is utilized to study the role of AKT in neuronal survival and synaptic plasticity, with implications for understanding neurodegenerative diseases and mood disorders. This compound serves as a critical tool for validating AKT as a therapeutic target and for exploring novel combination treatment strategies in vitro and in vivo.

Properties

IUPAC Name

(2Z)-2-[[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methylidene]-1-azabicyclo[2.2.2]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3NO2/c23-22(24,25)18-3-1-2-16(12-18)14-28-19-6-4-15(5-7-19)13-20-21(27)17-8-10-26(20)11-9-17/h1-7,12-13,17H,8-11,14H2/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOGNYVDMSOXBR-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)OCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C/C3=CC=C(C=C3)OCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one, often referred to as a trifluoromethyl-substituted azabicyclo compound, has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C15H16F3NO\text{C}_{15}\text{H}_{16}\text{F}_3\text{N}\text{O}

This compound features a trifluoromethyl group which significantly influences its biological properties due to the electronegative nature of fluorine atoms, enhancing lipophilicity and altering pharmacokinetic profiles.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The trifluoromethyl group enhances binding affinity to certain receptors and enzymes, leading to increased potency in inhibiting specific biological pathways.

  • Receptor Interaction : The presence of the trifluoromethyl group has been shown to increase the potency of compounds against serotonin uptake mechanisms, enhancing their effectiveness as potential antidepressants or anxiolytics .
  • Enzyme Inhibition : Studies indicate that the compound may inhibit key enzymes involved in cancer progression, including c-KIT kinase, which is crucial for certain types of tumors. In vitro studies have demonstrated significant inhibition of c-KIT activity in resistant cancer cell lines .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of the compound:

Biological Activity Effect Reference
c-KIT Kinase InhibitionPotent against wild type and drug-resistant mutants
Serotonin Uptake InhibitionIncreased potency compared to non-fluorinated analogs
Antitumor EfficacySignificant in vivo efficacy in tumor models

Case Studies

  • Antitumor Activity : A study evaluated the compound's efficacy in a mouse model with c-KIT mutations. The results indicated that treatment with the compound led to a substantial reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent for gastrointestinal stromal tumors (GISTs) resistant to standard therapies .
  • Pharmacokinetics : Research on pharmacokinetic profiles revealed that the compound exhibits favorable absorption and distribution characteristics in vivo, making it a candidate for further development as an oral medication .

Comparison with Similar Compounds

Research Findings and Trends

  • Lumping Strategies: highlights that compounds with similar substituents (e.g., CF₃, Cl, OCH₃) may be grouped for predictive modeling of properties or bioactivity. This approach supports the hypothesis that the main compound’s behavior can be extrapolated from its analogs .

Q & A

Q. What are the standard synthetic routes for preparing (2Z)-2-[(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one?

The synthesis typically involves a multi-step condensation reaction. A common route starts with 3-(trifluoromethyl)benzaldehyde and a bicyclic amine precursor. The aldehyde undergoes nucleophilic addition with the amine under acidic catalysis (e.g., p-toluenesulfonic acid) in solvents like dichloromethane to form the imine intermediate. Subsequent cyclization and purification via chromatography or recrystallization yield the final product .

Q. Which functional groups are critical to the compound’s reactivity and bioactivity?

The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, improving membrane permeability and target binding. The conjugated methylidene group (C=CH-) in the bicyclic framework contributes to rigidity, influencing stereoelectronic interactions with biological targets. The azabicyclo[2.2.2]octan-3-one core provides structural stability and modulates electronic properties .

Q. What analytical techniques are used to confirm the compound’s structure and purity?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemistry and confirms the Z-configuration of the methylidene group.
  • HPLC : Validates purity (>95% typically required for biological assays) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reaction mechanisms in derivatization?

The -CF₃ group is electron-withdrawing, directing electrophilic substitution reactions to the meta-position on the phenyl ring. In reduction reactions (e.g., using LiAlH₄), it stabilizes transition states via inductive effects, altering regioselectivity. Steric hindrance from -CF₃ can slow nucleophilic attacks, necessitating optimized conditions (e.g., polar aprotic solvents) to improve yields .

Q. How can reaction conditions be optimized to enhance stereoselectivity during synthesis?

  • Catalyst Screening : Chiral acids (e.g., (R)-BINOL-phosphate) can induce enantioselectivity in imine formation.
  • Solvent Effects : Non-polar solvents (e.g., toluene) favor thermodynamic control, while polar solvents (e.g., DMF) may stabilize intermediates.
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions in sensitive steps .

Q. What strategies are effective for designing derivatives with enhanced biological activity?

  • Substituent Modification : Replace the methoxy group with bioisosteres (e.g., -OCH₂CF₃) to improve target affinity.
  • Bicyclic Core Alteration : Introduce heteroatoms (e.g., sulfur) into the bicyclo[2.2.2]octane system to modulate ring strain and binding kinetics.
  • Pharmacophore Hybridization : Conjugate with known pharmacophores (e.g., pyridine rings) via click chemistry to exploit synergistic effects .

Q. How can molecular docking and dynamics studies elucidate interactions with biological targets?

  • Target Selection : Prioritize enzymes/receptors with hydrophobic pockets (e.g., kinases) due to the compound’s lipophilic profile.
  • Docking Workflow : Use software like AutoDock Vina to simulate binding poses, focusing on hydrogen bonding with the azabicyclo ketone and π-π stacking with the phenyl rings.
  • MD Simulations : Conduct 100-ns simulations in explicit solvent to assess binding stability and conformational changes .

Q. How should researchers address discrepancies in reported biological activity data?

  • Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays).
  • Metabolic Stability Testing : Use liver microsomes to identify degradation products that may skew activity.
  • Structural Validation : Re-analyze batch purity via LC-MS to rule out impurities as confounding factors .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield (%)Purity (%)Reference
Catalystp-Toluenesulfonic acid7898
SolventDichloromethane8297
Reaction Time24 h (RT)7596

Q. Table 2. Comparative Bioactivity of Structural Analogues

CompoundTarget (IC₅₀, nM)LogPReference
Parent CompoundKinase X: 12 ± 23.1
4-Fluoro DerivativeKinase X: 8 ± 12.8
2-Chloro DerivativeKinase Y: 15 ± 33.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.